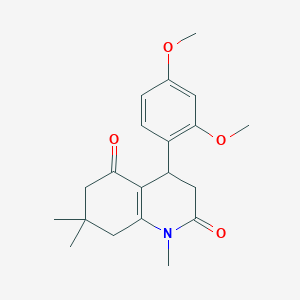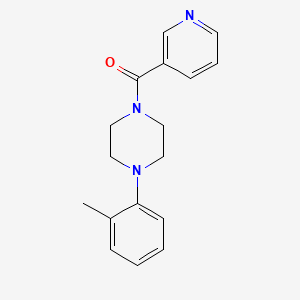![molecular formula C21H20N2O4 B5053160 N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide](/img/structure/B5053160.png)
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
作用机制
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has been shown to have a variety of biochemical and physiological effects in different experimental models. For example, studies have demonstrated that N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has also been shown to reduce anxiety-like behavior in animal models, as well as improve motor function in Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide in lab experiments is its high selectivity for mGluR5. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. However, one limitation of using N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide is that it can be difficult to administer in vivo due to its poor solubility and bioavailability.
未来方向
There are several future directions for research involving N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse, as well as the potential therapeutic benefits of targeting this receptor in these conditions. Another area of research is the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Huntington's disease, and the potential for N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide to be used as a treatment. Additionally, there is ongoing research into the development of more potent and selective mGluR5 antagonists that may have improved pharmacokinetic properties and therapeutic potential.
合成方法
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can be synthesized using a multistep process that involves the reaction of 3-methoxyaniline with 1-naphthalenol to form 3-methoxy-N-(1-naphthyl)aniline. This intermediate is then reacted with ethylenediamine and ethyl chloroacetate to yield the final product, N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide.
科学研究应用
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has been used in a wide range of scientific research studies to investigate the role of mGluR5 in various physiological and pathological conditions. Some of the key areas of research include addiction, anxiety, depression, Parkinson's disease, and Fragile X syndrome.
属性
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-naphthalen-1-yloxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-9-5-8-16(14-17)23-21(25)20(24)22-12-13-27-19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIYPVMJZDFRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5053086.png)
![1-[4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5053087.png)
![2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5053093.png)

![N-[2-(3-isoxazolylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5053117.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B5053121.png)

![N-(2-fluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5053137.png)
![methyl N-(5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)glycinate](/img/structure/B5053145.png)



![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5053184.png)